molecular formula C23H30ClF3N2O2 B2857082 1-(Mesityloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1216449-35-2

1-(Mesityloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2857082
CAS No.: 1216449-35-2
M. Wt: 458.95
InChI Key: YUTPALUKWGVDJF-UHFFFAOYSA-N
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Description

1-(Mesityloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a mesityloxy group, a trifluoromethyl-substituted phenyl ring, and a piperazine moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Mesityloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the mesityloxy intermediate: This step involves the reaction of mesityl oxide with an appropriate alcohol under acidic conditions to form the mesityloxy group.

    Introduction of the piperazine ring: The mesityloxy intermediate is then reacted with a piperazine derivative, often under basic conditions, to introduce the piperazine moiety.

    Attachment of the trifluoromethyl-substituted phenyl ring: The final step involves the coupling of the trifluoromethyl-substituted phenyl ring to the piperazine intermediate, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Mesityloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Mesityloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Mesityloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(Mesityloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride can be compared with other similar compounds, such as:

    1-(Mesityloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol hydrochloride: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.

    1-(Methoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride: The methoxy group may alter its chemical properties and interactions with molecular targets.

The presence of the trifluoromethyl group in this compound makes it unique, potentially enhancing its stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F3N2O2.ClH/c1-16-11-17(2)22(18(3)12-16)30-15-21(29)14-27-7-9-28(10-8-27)20-6-4-5-19(13-20)23(24,25)26;/h4-6,11-13,21,29H,7-10,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTPALUKWGVDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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